N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide
Description
N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[2,3-b][1,4]oxazine core, which is known for its diverse pharmacological properties.
Properties
IUPAC Name |
N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c16-15(23)19-10-3-1-2-9(5-10)18-13(22)8-4-11-14(17-6-8)24-7-12(21)20-11/h1-6H,7H2,(H,18,22)(H,20,21)(H3,16,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTLVVLSBFFUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)C(=O)NC3=CC(=CC=C3)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide typically involves the cyclization of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride . The reaction conditions often include refluxing in solvents such as xylene, followed by the addition of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents like DIBALH.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid
Reduction: DIBALH
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce functional groups such as sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Indole derivatives: Possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
